molecular formula C18H22N8O2 B6534041 N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1058205-26-7

N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Numéro de catalogue: B6534041
Numéro CAS: 1058205-26-7
Poids moléculaire: 382.4 g/mol
Clé InChI: QYWQCZMZMMAXRF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a piperazine-acetamide scaffold. The 3-methyl substitution on the triazole ring and the 2-methoxyphenyl group on the acetamide moiety are critical to its structural and functional profile. This compound is hypothesized to exhibit kinase inhibitory or receptor-modulating properties due to its resemblance to pharmacologically active triazolo-pyrimidine derivatives .

Propriétés

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-24-17-16(22-23-24)18(20-12-19-17)26-9-7-25(8-10-26)11-15(27)21-13-5-3-4-6-14(13)28-2/h3-6,12H,7-11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQCZMZMMAXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing relevant findings from diverse studies.

Chemical Structure

The compound can be represented structurally as follows:

\text{N 2 methoxyphenyl 2 4 3 methyl 3H 1 2 3 triazolo 4 5 d pyrimidin 7 yl}piperazin-1-yl)acetamide}

Biological Activity Overview

The biological activity of this compound has been investigated through various assays and studies, focusing on its anticancer properties and mechanisms of action.

Anticancer Activity

Studies have demonstrated that N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.01Induction of apoptosis and inhibition of cell migration
A5490.03Suppression of cell cycle progression and DNA fragmentation
SF-26831.5Targeting Aurora-A kinase with subsequent apoptosis

The compound's mechanisms involve several pathways:

  • Apoptosis Induction : N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide triggers apoptotic pathways in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest : It has been shown to inhibit key regulators of the cell cycle, leading to G1/S phase arrest in MCF-7 cells, which is critical for preventing uncontrolled cell proliferation.
  • Inhibition of Kinase Activity : The compound demonstrates inhibitory effects on specific kinases such as Aurora-A kinase, which is essential for mitotic progression in cancer cells.

Case Studies

Several case studies highlight the efficacy of N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide:

Study 1: MCF-7 Cell Line

In a study conducted by Wei et al., the compound was tested against the MCF-7 breast cancer cell line. The results indicated a remarkable IC50 value of 0.01 µM, showcasing its potency in inhibiting tumor growth through apoptosis induction and cell cycle arrest mechanisms .

Study 2: A549 Cell Line

Another significant study reported that N-(2-methoxyphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide exhibited an IC50 value of 0.03 µM against the A549 lung cancer cell line. The compound was found to effectively suppress the proliferation of these cells by inducing DNA fragmentation and apoptosis .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The compound’s key structural analogs include derivatives with modifications to the triazole ring, phenyl group, or piperazine linkage. Below is a comparative analysis based on evidence from synthetic and physicochemical studies:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Triazolo) Substituent (Phenyl) Molecular Weight Key Features
Target Compound 3-methyl 2-methoxyphenyl ~407.4 g/mol¹ Moderate lipophilicity; piperazine enhances solubility
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazinyl]acetamide 3-ethyl 4-acetylphenyl 408.466 g/mol Higher lipophilicity (ethyl group); acetylphenyl may reduce metabolic stability
Compound 3b (Wiley-VCH, 2013) Not specified 2-methoxy-4-(4-methylpiperazinyl)phenyl Not reported Dipyrimido[1,2-a:4',5'-d]pyrimidinone core; acrylamide tail for covalent binding
Compound 3c (Wiley-VCH, 2013) Not specified 2-methoxy-4-(4-methylpiperazinyl)phenyl Not reported Diazepin-fused tetracyclic system; enhanced conformational flexibility

¹Estimated based on analogous structures.

Functional Implications

  • Triazolo Substituents : The target compound’s 3-methyl group on the triazole ring likely improves metabolic stability compared to the 3-ethyl analog, which may exhibit prolonged half-life but increased off-target interactions due to higher lipophilicity .
  • Phenyl Modifications : The 2-methoxyphenyl group in the target compound balances electron-donating effects and steric hindrance, whereas the 4-acetylphenyl analog () introduces a polar ketone group that may alter binding affinity .
  • Core Structure : Compounds 3b and 3c () feature extended polycyclic systems (dipyrimido or diazepin frameworks), which could enhance target selectivity but reduce synthetic accessibility compared to the simpler triazolo-pyrimidine core of the target compound .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.